![molecular formula C14H20N2O3 B7577774 1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid](/img/structure/B7577774.png)
1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid, also known as MPMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPMP is a piperidine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and limitations have been extensively studied.
Wirkmechanismus
1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid exerts its effects through multiple mechanisms, including the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the inhibition of amyloid beta aggregation. 1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, by inhibiting the activation of NF-kappaB, a transcription factor that plays a key role in the inflammatory response. 1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid also reduces oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Finally, 1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid inhibits the aggregation of amyloid beta by binding to the protein and preventing its aggregation into toxic oligomers.
Biochemical and Physiological Effects:
1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid has been shown to have a number of biochemical and physiological effects, including the reduction of inflammation, the protection of neurons from oxidative stress, and the inhibition of amyloid beta aggregation. 1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid has been shown to protect neurons from oxidative stress by reducing the production of reactive oxygen species and by increasing the expression of neuroprotective proteins.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid has several advantages for lab experiments, including its ability to reduce inflammation, protect neurons from oxidative stress, and inhibit amyloid beta aggregation. Additionally, 1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid is relatively easy to synthesize and can be obtained in high yields. However, there are also limitations to using 1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid, including the development of more potent and selective derivatives, the investigation of its pharmacokinetics and toxicity, and the evaluation of its efficacy in animal models of disease. Additionally, further studies are needed to determine the optimal dosage and administration route for 1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid, as well as its potential interactions with other drugs. Finally, the development of 1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid as a potential therapeutic agent for Alzheimer's disease and other neurodegenerative disorders is an area of active research.
Synthesemethoden
1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid can be synthesized using various methods, including the reaction of 2-chloro-6-methoxypyridine with 4-methylpiperidine-4-carboxylic acid under basic conditions. Other methods include the reaction of 2-hydroxy-6-methoxypyridine with 4-methylpiperidine-4-carboxylic acid under acidic conditions, and the reaction of 2-aminopyridine with 4-methylpiperidine-4-carboxylic acid under basic conditions.
Wissenschaftliche Forschungsanwendungen
1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid has been studied for its potential therapeutic applications, including as an anti-inflammatory agent, a neuroprotective agent, and a potential treatment for Alzheimer's disease. Studies have shown that 1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid can reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and it can also protect neurons from damage caused by oxidative stress. Additionally, 1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid has been shown to inhibit the aggregation of amyloid beta, a protein that is associated with Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-[(6-methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(13(17)18)6-8-16(9-7-14)10-11-4-3-5-12(15-11)19-2/h3-5H,6-10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFZTNDDGJSGSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CC2=NC(=CC=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

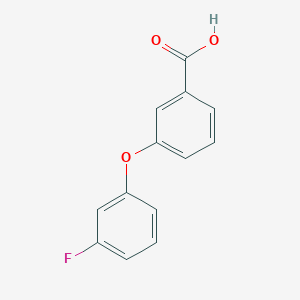
![1-[[(5-methyl-1H-pyrazol-4-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7577694.png)
![1-[[(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7577702.png)
![Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate](/img/structure/B7577716.png)
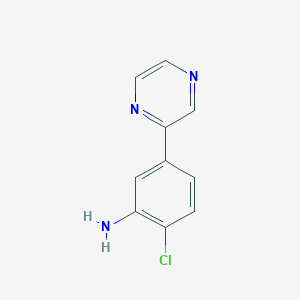
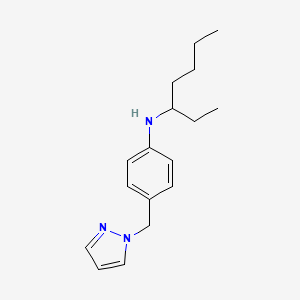
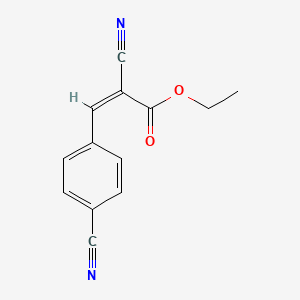
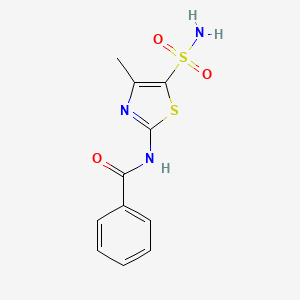
![N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine](/img/structure/B7577761.png)
![6-fluoro-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7577765.png)
![N-[(3-pyrazin-2-ylphenyl)methyl]ethanamine](/img/structure/B7577766.png)
![N-[(2-fluoro-5-pyrazin-2-ylphenyl)methyl]propan-2-amine](/img/structure/B7577769.png)
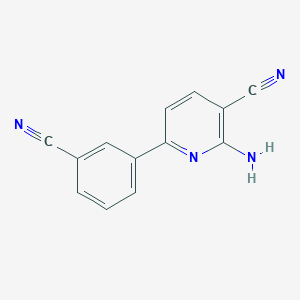
![4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid](/img/structure/B7577799.png)